(4-Bromo-2-ethylphenyl)hydrazine
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Overview
Description
(4-Bromo-2-ethylphenyl)hydrazine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms in the hydrazine molecule is replaced by a (4-bromo-2-ethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-Bromo-2-ethylphenyl)hydrazine typically involves the diazotization of an arylamine followed by a reduction reaction. The process can be summarized as follows:
Diazotization Reaction: Arylamine is treated with nitrous acid to form a diazonium salt.
Reduction Reaction: The diazonium salt is then reduced using a reducing agent such as sodium metabisulfite under controlled conditions (temperature range of 10°C to 35°C and pH 7) to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-ethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
(4-Bromo-2-ethylphenyl)hydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-2-ethylphenyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can form hydrazones with carbonyl compounds, which can then undergo further reactions such as the Wolff-Kishner reduction . This reduction converts carbonyl groups into alkanes, which can alter the biological activity of the target molecules.
Comparison with Similar Compounds
4-Bromophenylhydrazine: Similar in structure but lacks the ethyl group.
2-Bromo-4-(4-ethoxyphenyl)oxazole: Another brominated compound with different functional groups.
Uniqueness: (4-Bromo-2-ethylphenyl)hydrazine is unique due to the presence of both the bromo and ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(4-bromo-2-ethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6-5-7(9)3-4-8(6)11-10/h3-5,11H,2,10H2,1H3 |
InChI Key |
JWKDEJOHJDJLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NN |
Origin of Product |
United States |
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